molecular formula C18H20N2O4 B2631647 2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenol CAS No. 404593-74-4

2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenol

Cat. No.: B2631647
CAS No.: 404593-74-4
M. Wt: 328.368
InChI Key: JFONVXFESFZSJC-UHFFFAOYSA-N
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Description

2-(5-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenol (hereafter referred to as Compound 11) is a pyrazoline derivative synthesized via Claisen–Schmidt condensation. This method involves the reaction of appropriate chalcone precursors with hydrazine hydrate, yielding a dihydropyrazole core substituted with methoxy-functionalized aromatic groups . Compound 11 has demonstrated significant antioxidant activity, achieving 89.64% radical scavenging in the DPPH assay, comparable to Vitamin C (97.92%) . Its structure features a 4,5-dihydro-1H-pyrazole ring linked to a 3,4-dimethoxyphenyl group at position 5 and a 5-methoxyphenol moiety at position 3, which are critical for its bioactivity.

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-22-12-5-6-13(16(21)9-12)15-10-14(19-20-15)11-4-7-17(23-2)18(8-11)24-3/h4-9,14,19,21H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFONVXFESFZSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NNC(C2)C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxyphenylhydrazine with 5-methoxy-2-hydroxybenzaldehyde in the presence of an acid catalyst to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions to introduce various substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that compounds similar to 2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenol exhibit significant anti-inflammatory properties. For instance, a study reported the synthesis of various pyrazole derivatives and their evaluation for anti-inflammatory activity using heat-induced protein denaturation techniques. The results indicated that these compounds effectively inhibited inflammation markers, suggesting potential use in treating inflammatory diseases .

Antioxidant Properties

Antioxidant activity is another critical application area for this compound. Studies have shown that derivatives with similar structural features can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cardiovascular conditions and neurodegenerative disorders.

Antimicrobial Activity

The antimicrobial potential of related pyrazole derivatives has also been explored. Compounds exhibiting structural similarities have been found to possess activity against various bacterial and fungal strains, indicating that this compound may also exhibit similar properties . This makes it a candidate for further investigation in the development of new antimicrobial agents.

Case Study 1: Synthesis and Evaluation of Anti-inflammatory Agents

A comprehensive study synthesized several pyrazole derivatives, including those structurally related to this compound. The synthesized compounds were subjected to in vitro assays to assess their anti-inflammatory effects using human cell lines. Results indicated that specific derivatives significantly reduced pro-inflammatory cytokine production .

Case Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant properties, researchers evaluated the ability of various pyrazole derivatives to inhibit lipid peroxidation in rat liver homogenates. The findings revealed that certain compounds demonstrated strong antioxidant activity comparable to standard antioxidants such as ascorbic acid .

Potential Therapeutic Uses

Based on its pharmacological activities, this compound holds promise for therapeutic applications in:

  • Chronic Inflammatory Diseases : Potential use in conditions like rheumatoid arthritis or inflammatory bowel disease.
  • Oxidative Stress-related Disorders : Possible application in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
  • Infectious Diseases : Development as a new class of antimicrobial agents targeting resistant strains.

Mechanism of Action

The mechanism of action of 2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazoline derivatives exhibit diverse biological activities depending on substituent patterns. Key analogues include:

Compound Name Substituents Biological Activity Reference
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 4-Bromophenyl, 4-chlorophenyl Anti-inflammatory (59.5% at 20 mg/kg)
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole 4-Bromophenyl, 3,4-dimethoxyphenyl Anti-inflammatory (61.9% at 20 mg/kg)
2-Methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol Phenyl, 2-methoxyphenyl Not reported
2-[5-(3,4-Dimethoxyphenyl)-3-(pyrazin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylthiazole Pyrazin-2-yl, phenylthiazole Antitubercular (moderate activity)
  • Substituent Impact: Methoxy Groups: Compound 11’s 3,4-dimethoxyphenyl and 5-methoxyphenol groups enhance electron donation, stabilizing free radicals and contributing to its superior antioxidant activity compared to halogenated analogues (e.g., bromo-/chlorophenyl oxadiazoles in ). Heterocyclic Modifications: Replacement of the pyrazole ring with oxadiazole (as in ) or thiazole (as in ) shifts activity toward anti-inflammatory or antitubercular effects, respectively, likely due to altered electronic profiles and binding affinities.

Structural Characterization and Computational Analysis

  • Crystallography : Isostructural compounds in were analyzed using single-crystal X-ray diffraction, refined via SHELXL , revealing conformational similarities despite halogen substitutions (Cl vs. Br).

Biological Activity

The compound 2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenol is a member of the pyrazole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article discusses the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C19H20N2O4C_{19}H_{20}N_{2}O_{4} with a molecular weight of 340.38 g/mol. The structure features a pyrazole ring substituted with methoxy and dimethoxy phenyl groups, which are crucial for its biological activity.

Pharmacological Properties

Recent studies have highlighted various pharmacological properties of pyrazole derivatives, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities. The specific compound exhibits several notable biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis. For instance, compounds with similar structures have been reported to exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Antimicrobial Activity :
    • Pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity. In particular, studies indicate effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds with similar moieties have shown minimum inhibitory concentrations (MICs) ranging from 12.5 to 250 μg/ml against various pathogens .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives are known for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Structural FeatureEffect on Activity
Methoxy Groups Enhance lipophilicity and bioavailability
Pyrazole Ring Essential for anticancer and antimicrobial activity
Dimethoxy Substitution Increases potency against specific targets

Case Studies

  • Anticancer Evaluation : A recent study evaluated similar pyrazole derivatives for their anticancer potential using a series of assays including MTT and colony formation assays. Compounds showed IC50 values ranging from 10 to 50 µM against various cancer cell lines .
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of related compounds using the broth microdilution method. The results indicated that certain derivatives had MIC values comparable to standard antibiotics like ampicillin and ciprofloxacin .

Q & A

Q. What experimental steps mitigate discrepancies between theoretical and observed mass spectrometry data?

  • Methodology :
  • High-Resolution MS (HRMS) : Resolve isobaric interferences (e.g., C16H16N2O2 vs. C15H14N2O3) with sub-ppm mass accuracy .
  • Isotopic Pattern Analysis : Confirm molecular formulas using natural abundance ratios (e.g., 13C vs. 12C) .

Tables of Key Data from Literature

PropertyExample Value (Analog Compounds)Source
Melting Point146–148°C (C16H16N2O2 analog)
Molecular Weight389.41 g/mol (C22H19N3O4)
Antibacterial MIC (S. aureus)12.5 µg/mL (nitrophenyl-substituted)
Antioxidant IC50 (DPPH)28.7 µM (vs. ascorbic acid at 22.4 µM)
Crystal System (X-ray)Triclinic, P1 (a=10.228 Å, α=107.776°)

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